1-Bencilpirrolidina-2,3-diona

Descripción general

Descripción

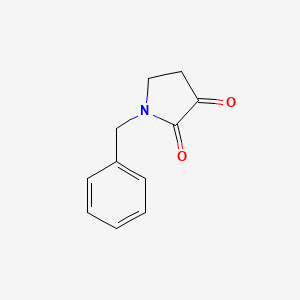

1-Benzylpyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzylpyrrolidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylpyrrolidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antibacterianos

1-Bencilpirrolidina-2,3-diona: se ha identificado como un posible andamiaje para el desarrollo de nuevos inhibidores contra Pseudomonas aeruginosa PBP3 . Esta aplicación es particularmente crucial dada la amenaza alarmante que representan las bacterias multirresistentes. La estructura del compuesto se ha optimizado para proporcionar compuestos con una excelente inhibición del objetivo y actividades antibacterianas iniciales contra P. aeruginosa sin citotoxicidad aparente .

Descubrimiento de fármacos

El anillo de pirrolidina, un componente central de This compound, se utiliza ampliamente en química medicinal debido a su versatilidad. Permite la exploración eficiente del espacio farmacoforico y contribuye a la estereoquímica de las moléculas . Este compuesto puede utilizarse para diseñar nuevos fármacos con diversos perfiles biológicos, aprovechando la estereogenicidad de los carbonos en el anillo de pirrolidina .

Inhibición enzimática

La investigación ha demostrado que los derivados de pirrolidina pueden actuar como inhibidores enzimáticos. Las características estructurales de This compound, como el grupo 3-hidroxilo y el grupo heteroarilo, son clave para su actividad inhibitoria . Esto lo convierte en un candidato valioso para dirigirse a enzimas específicas en aplicaciones terapéuticas.

Síntesis química

This compound: sirve como bloque de construcción en la síntesis química. Sus sitios reactivos permiten diversas modificaciones, lo que lo convierte en un reactivo versátil para sintetizar una amplia gama de compuestos químicos .

Biología estructural

La capacidad del compuesto para unirse a proteínas como PBP3 lo convierte en una herramienta útil en estudios de biología estructural. Al analizar las interacciones de unión, los investigadores pueden obtener información sobre la función de las proteínas y diseñar mejores inhibidores .

Farmacocinética

El impacto del andamiaje de pirrolidina en las propiedades farmacocinéticas de los candidatos a fármacos es significativo, This compound puede utilizarse para modificar los parámetros fisicoquímicos para lograr resultados óptimos de ADME/Tox .

Mecanismo De Acción

Target of Action

The primary target of 1-Benzylpyrrolidine-2,3-dione is Pseudomonas aeruginosa PBP3 . PBP3, or Penicillin Binding Protein 3, is a key enzyme involved in the final stages of the synthesis of peptidoglycan, a major component of bacterial cell walls . By targeting PBP3, 1-Benzylpyrrolidine-2,3-dione can interfere with bacterial cell wall synthesis, making it a potential candidate for antibacterial therapy .

Mode of Action

1-Benzylpyrrolidine-2,3-dione interacts with its target, PBP3, by binding to the active site of the enzyme . This binding inhibits the normal function of PBP3, thereby disrupting the synthesis of peptidoglycan and leading to the weakening of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The action of 1-Benzylpyrrolidine-2,3-dione primarily affects the peptidoglycan synthesis pathway . By inhibiting PBP3, the compound disrupts the cross-linking of peptidoglycan strands, a crucial step in cell wall synthesis . This disruption leads to a weakened cell wall, which can result in bacterial cell lysis and death .

Result of Action

The molecular and cellular effects of 1-Benzylpyrrolidine-2,3-dione’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption can lead to cell lysis and death, particularly in Pseudomonas aeruginosa . The compound’s potential as an antibacterial agent is currently being explored .

Safety and Hazards

Direcciones Futuras

The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains . This calls for further optimization to improve antibacterial activity against P. aeruginosa . The key structural features, such as the 3-hydroxyl group (R2) and a heteroaryl group (R1) appended to the N-pyrroldine-2,3-dione via a methylene linker, are required for target inhibition . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Análisis Bioquímico

Biochemical Properties

1-Benzylpyrrolidine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where 1-Benzylpyrrolidine-2,3-dione acts as an inhibitor . This inhibition affects the breakdown of monoamines, which are crucial neurotransmitters in the brain. Additionally, 1-Benzylpyrrolidine-2,3-dione has been found to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .

Cellular Effects

1-Benzylpyrrolidine-2,3-dione has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzylpyrrolidine-2,3-dione has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of 1-Benzylpyrrolidine-2,3-dione involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role as a potential therapeutic agent in neurological disorders. Additionally, 1-Benzylpyrrolidine-2,3-dione can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various drugs and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzylpyrrolidine-2,3-dione change over time. The compound is relatively stable under standard storage conditions, with a melting point of 98-100°C . It can degrade over extended periods, especially under conditions of high temperature and humidity. Long-term studies have shown that 1-Benzylpyrrolidine-2,3-dione can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 1-Benzylpyrrolidine-2,3-dione vary with different dosages in animal models. At low doses, it has been observed to have a neuroprotective effect by inhibiting monoamine oxidase and reducing oxidative stress . At higher doses, 1-Benzylpyrrolidine-2,3-dione can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

1-Benzylpyrrolidine-2,3-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the levels of various metabolites and can influence metabolic flux in cells. Additionally, 1-Benzylpyrrolidine-2,3-dione can modulate the activity of other enzymes involved in neurotransmitter metabolism, further impacting cellular function .

Transport and Distribution

Within cells and tissues, 1-Benzylpyrrolidine-2,3-dione is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 1-Benzylpyrrolidine-2,3-dione is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with monoamine oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct 1-Benzylpyrrolidine-2,3-dione to the mitochondrial compartment . The compound’s presence in mitochondria is essential for its role in modulating oxidative stress and apoptosis.

Propiedades

IUPAC Name |

1-benzylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXGGMOJCHZAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457560 | |

| Record name | 1-benzylpyrrolidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58486-00-3 | |

| Record name | 1-benzylpyrrolidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)